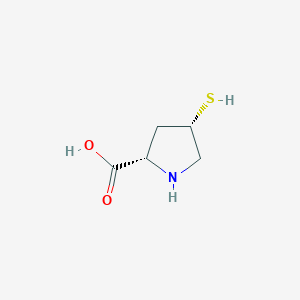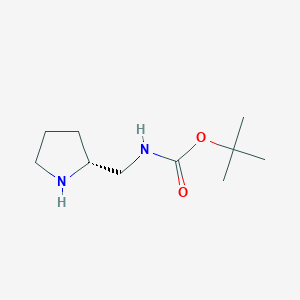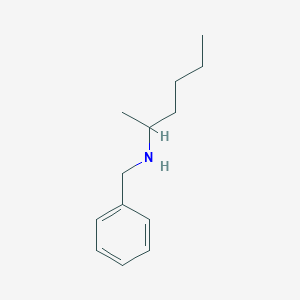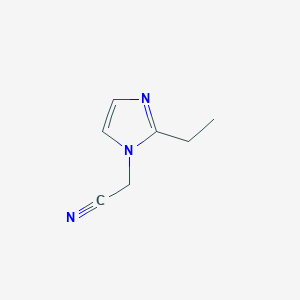
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-2-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-2-methoxypyridine” belongs to the class of organic compounds known as organoboron compounds. These are compounds containing a chemical bond between a carbon atom and a boron atom .
Synthesis Analysis
The synthesis of such compounds usually involves the reaction of an appropriate organometallic compound with a boron compound. For example, a Grignard reagent could react with a boron compound to form the organoboron compound .Molecular Structure Analysis
The molecular structure of this compound would include a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a methoxy group (-OCH3) attached to one of the carbon atoms. The 5,5-dimethyl-1,3,2-dioxaborinan-2-yl group would be attached to another carbon atom of the pyridine ring .Chemical Reactions Analysis
Organoboron compounds are known to undergo several types of chemical reactions, including hydroboration, transmetalation, and conjugate addition .Aplicaciones Científicas De Investigación
1. Leukotriene Synthesis Inhibition
A significant application of a compound structurally related to 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-2-methoxypyridine is in the development of 5-lipoxygenase-activating protein inhibitors. These inhibitors, such as AM103, have been shown to effectively inhibit leukotriene synthesis, which is crucial in addressing inflammatory conditions and asthma. AM103 has demonstrated efficacy in a murine ovalbumin model of allergen-induced asthma and has successfully completed phase 1 clinical trials (Hutchinson et al., 2009).
2. Production of Antibodies Against Organophosphate Pesticides
Compounds similar to 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-2-methoxypyridine have been used in synthesizing haptens for developing antibodies against organophosphate pesticides. These haptens, when conjugated to proteins, can generate polyclonal sera recognizing specific pesticides, which is critical for environmental monitoring and pesticide safety (ten Hoeve et al., 1997).
3. Antimicrobial Activity
The synthesis of 5,5-dimethyl-2-oxido-[1,3,2]-dioxaphosphorinane-2-yl-amino carboxylates, compounds closely related to 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-2-methoxypyridine, has been studied for their antimicrobial properties. These synthesized compounds have shown moderate antimicrobial activity, highlighting their potential application in developing new antimicrobial agents (Babu et al., 2008).
4. Suzuki Cross-Coupling Reactions
In organic synthesis, derivatives of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-2-methoxypyridine have been utilized in Suzuki cross-coupling reactions. These reactions are pivotal in creating biaryl compounds, which are key structures in pharmaceuticals and organic materials (Chaumeil et al., 2000).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-11(2)7-15-12(16-8-11)9-4-5-10(14-3)13-6-9/h4-6H,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCUIRTVNNRLFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CN=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-2-methoxypyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

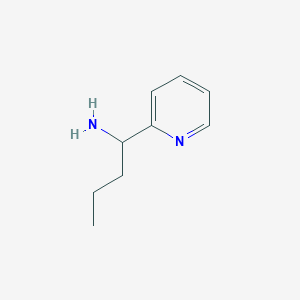

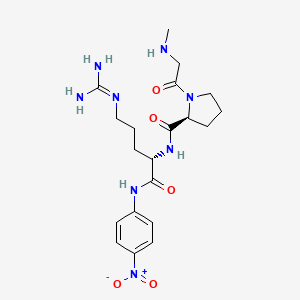

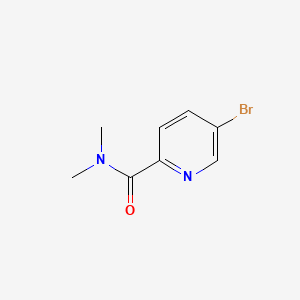
![4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid](/img/structure/B1344598.png)
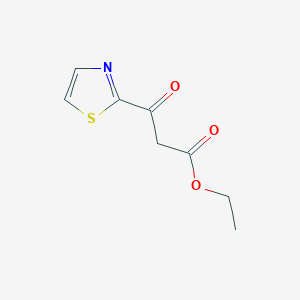
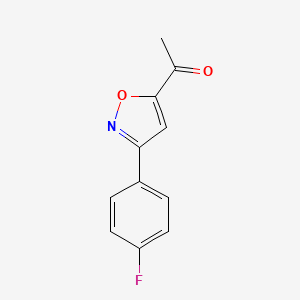

![(2R)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B1344603.png)
